molecular formula C16H16N2O5S B2610981 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide CAS No. 2034405-10-0

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide

Cat. No. B2610981
CAS RN: 2034405-10-0
M. Wt: 348.37
InChI Key: RJMCMYOTNYQIAF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl moiety and a 3-hydroxy-3-(thiophen-3-yl)propyl moiety linked by an oxalamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Anticancer Activity

Compounds with sulfur-containing heterocyclic analogs, including those with benzo[d][1,3]dioxol and thiophen-3-yl groups, have been investigated for their antiproliferative activity against cancer cells. For instance, research demonstrates that hydroxyl-containing benzo[b]thiophene analogs exhibit selectivity towards laryngeal cancer cells, enhancing antioxidant enzyme activity and inducing apoptosis through the caspase cascade (Haridevamuthu et al., 2023). These findings highlight the potential of structurally related compounds in cancer therapy.

Catalytic and Optical Properties

Compounds featuring dioxol and thiophenyl groups have been explored for their catalytic and optical storage applications. For instance, azo polymers with dioxane structures demonstrate cooperative motion of polar side groups in amorphous polymers, leading to high photoinduced birefringence. Such materials could be significant in the development of optical storage technologies (Meng et al., 1996).

Antimicrobial and Antioxidant Activities

Celecoxib derivatives, incorporating sulfur-containing heterocycles, have shown anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). Such compounds' multifaceted bioactivities suggest that related molecules could be promising leads for developing new therapeutic agents.

Material Science Applications

In materials science, the synthesis of azo dyes and polymers incorporating thiophene units and related functionalities has been explored for their potential in creating new materials with unique electronic and optical properties. These materials could be useful in various applications, including sensors, electronic devices, and catalysis (El-Sonbati et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not available in the literature I found. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the specific properties and potential applications of this compound. This could include studying its synthesis, reactivity, and potential biological activity .

Mechanism of Action

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-12(10-4-6-24-8-10)3-5-17-15(20)16(21)18-11-1-2-13-14(7-11)23-9-22-13/h1-2,4,6-8,12,19H,3,5,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMCMYOTNYQIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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